molecular formula C12H10F3NO4 B3394939 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline CAS No. 108440-35-3

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline

Cat. No. B3394939
M. Wt: 289.21 g/mol
InChI Key: PDFLSYJRNNYOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline, also known as EFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture. EFMI is a heterocyclic compound that belongs to the class of indolin-2-ones and is characterized by its trifluoromethyl group (-CF3) and ethoxycarbonyl group (-COOEt) attached to the indoline ring.

Mechanism Of Action

The exact mechanism of action of 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of inflammatory mediators such as prostaglandins. 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has also been shown to inhibit the growth of microorganisms by disrupting their cell membrane integrity.

Biochemical And Physiological Effects

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has been shown to exhibit low toxicity and good bioavailability, indicating its potential as a safe and effective drug candidate. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models, indicating its anti-inflammatory activity. 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, suggesting its potential as an antioxidant agent.

Advantages And Limitations For Lab Experiments

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has several advantages as a research tool, including its high purity, stability, and reproducibility. However, its synthesis is relatively complex, requiring several steps and specialized equipment. Additionally, 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline is relatively expensive compared to other compounds, limiting its use in large-scale experiments.

Future Directions

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has several potential future directions for research. One possible direction is the development of new 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying its pharmacological effects, which could lead to the development of new drugs targeting these pathways. Finally, 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline could be investigated for its potential applications in other fields such as material science and agriculture, where its unique chemical properties could be harnessed for various applications.

Scientific Research Applications

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has also been shown to possess potent antimicrobial activity against various bacterial and fungal strains, indicating its potential as a new antimicrobial agent.

properties

IUPAC Name

ethyl 3-hydroxy-2-oxo-3-(trifluoromethyl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c1-2-20-9(17)6-3-4-8-7(5-6)11(19,10(18)16-8)12(13,14)15/h3-5,19H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFLSYJRNNYOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.